molecular formula C18H21ClN4O2S B11360616 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide

Cat. No.: B11360616
M. Wt: 392.9 g/mol
InChI Key: KHLISAJRVHCJKV-UHFFFAOYSA-N
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Description

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a pyrrolidinone moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions . The pyrrolidinone moiety is then introduced through a reaction with an appropriate ketone or aldehyde, followed by the addition of the chlorophenyl group via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted chlorophenyl derivatives

Mechanism of Action

The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C18H21ClN4O2S

Molecular Weight

392.9 g/mol

IUPAC Name

N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

InChI

InChI=1S/C18H21ClN4O2S/c1-3-11(4-2)16(25)20-18-22-21-17(26-18)12-9-15(24)23(10-12)14-7-5-13(19)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,22,25)

InChI Key

KHLISAJRVHCJKV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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